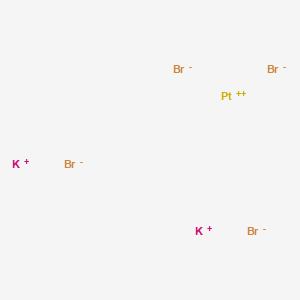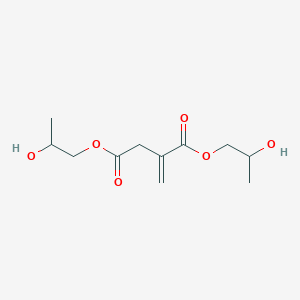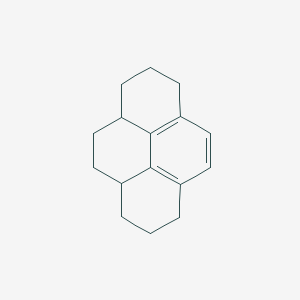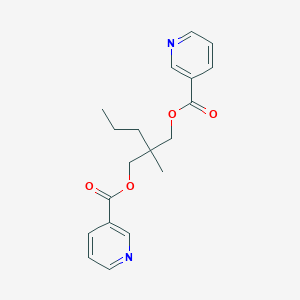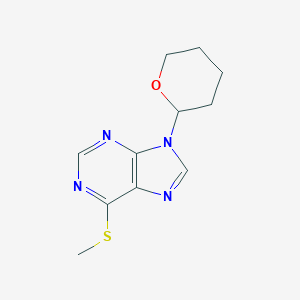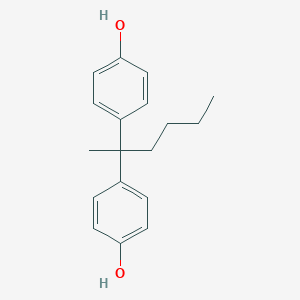
4,4/'-(1-Methylpentylidene)bisphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4/'-(1-Methylpentylidene)bisphenol typically involves the condensation reaction between phenol and 1-methylpentylidene. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the bisphenol compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4/'-(1-Methylpentylidene)bisphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated bisphenols
Applications De Recherche Scientifique
4,4/'-(1-Methylpentylidene)bisphenol has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: The compound is studied for its potential endocrine-disrupting effects.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 4,4/'-(1-Methylpentylidene)bisphenol involves its interaction with estrogen receptors. The compound mimics the structure of natural estrogens, allowing it to bind to estrogen receptors and modulate their activity. This interaction can lead to various biological effects, including changes in gene expression and cellular function .
Comparaison Avec Des Composés Similaires
- Bisphenol A (4,4’-isopropylidenediphenol)
- Bisphenol F (4,4’-methylenediphenol)
- Bisphenol S (4,4’-sulfonyldiphenol)
Comparison: 4,4/'-(1-Methylpentylidene)bisphenol is unique due to its longer alkyl chain compared to Bisphenol A and Bisphenol F. This structural difference can influence its physical and chemical properties, such as solubility and reactivity. Additionally, the presence of the 1-methylpentylidene group may affect its interaction with biological targets, potentially leading to different biological effects .
Propriétés
Numéro CAS |
14007-30-8 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-[5-(4-hydroxyphenyl)hexyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-14(16-8-12-18(20)13-9-16)4-2-3-5-15-6-10-17(19)11-7-15/h6-14,19-20H,2-5H2,1H3 |
Clé InChI |
XUKUIOSAILSDSP-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
SMILES canonique |
CC(CCCCC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Synonymes |
4,4'-(1-methylpentylidene)bisphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


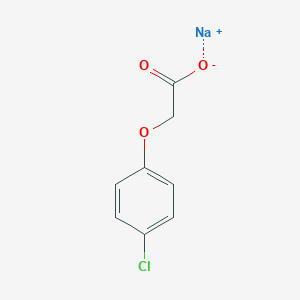
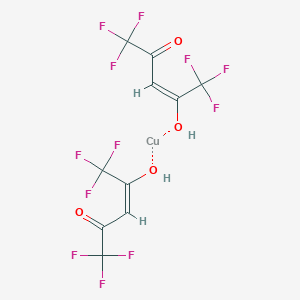
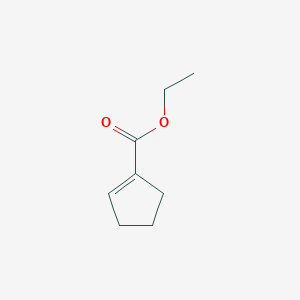
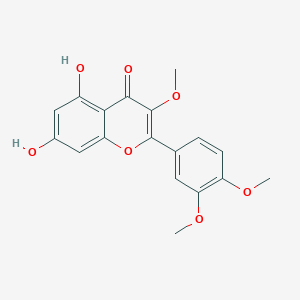
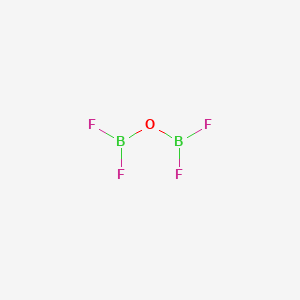
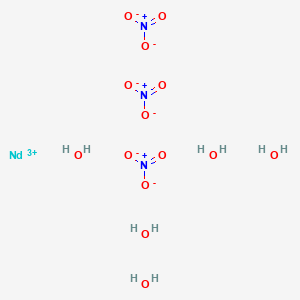

![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)
